tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate
Description
tert-Butyl N-[(2-methylprop-2-en-1-yl)oxy]carbamate is a carbamate derivative featuring a tert-butyl group attached to a carbamate nitrogen, which is further linked via an oxygen atom to a 2-methylprop-2-en-1-yl (methallyl) group.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl N-(2-methylprop-2-enoxy)carbamate |
InChI |
InChI=1S/C9H17NO3/c1-7(2)6-12-10-8(11)13-9(3,4)5/h1,6H2,2-5H3,(H,10,11) |
InChI Key |
YWMAUAIIIXIOFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CONC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate can be synthesized through a reaction involving tert-butyl carbamate and an appropriate alkylating agent. One common method involves the use of tert-butyl carbamate and 2-methylprop-2-en-1-ol under basic conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology
In biological research, the compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs and other biologically active compounds .
Medicine
In medicine, this compound is utilized in the development of new therapeutic agents. Its role as a protecting group allows for the synthesis of complex drug molecules with high specificity and efficacy .
Industry
In the industrial sector, the compound is employed in the production of specialty chemicals and advanced materials. It is used in the manufacture of polymers, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups, facilitating complex synthetic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The tert-butyl carbamate scaffold is highly versatile, with substituent variations dictating physicochemical properties and biological activity. Below is a comparative analysis of structurally related compounds:
2.1. Structural and Functional Group Variations
2.2. Reactivity and Stability
- Halogenated Derivatives (e.g., ) : The presence of iodine and chlorine may enhance electrophilicity, facilitating nucleophilic substitution reactions .
- Heterocyclic Substituents (e.g., quinazolinone in ): The quinazolinone ring enables π-π stacking interactions, critical for binding to biological targets like methionyl-tRNA synthetase in Leishmania .
Research Findings and Data Gaps
- Structural Insights : X-ray crystallography (via SHELX software, ) is critical for confirming tert-butyl carbamate conformations, though specific data for the target compound are lacking .
Biological Activity
Introduction
tert-butyl N-[(2-methylprop-2-en-1-yl)oxy]carbamate, a compound belonging to the carbamate class, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its pharmacological properties and therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of tert-butyl N-[(2-methylprop-2-en-1-yl)oxy]carbamate can be represented as follows:
Synthesis Methods
The synthesis of tert-butyl N-[(2-methylprop-2-en-1-yl)oxy]carbamate typically involves the following steps:
- Formation of the Carbamate : The reaction of tert-butyl chloroformate with an alcohol derivative containing the 2-methylprop-2-en-1-yl group.
- Purification : The product is purified using standard methods such as recrystallization or chromatography.
The biological activity of tert-butyl N-[(2-methylprop-2-en-1-yl)oxy]carbamate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Interaction : It may interact with various receptors, modulating signaling pathways that lead to therapeutic effects.
Pharmacological Properties
Research has shown that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of cancer cell lines such as MDA-MB-231 and HepG2 with IC50 values ranging from 4.98 to 14.65 μM .
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 4.98 |
| HepG2 | 14.65 |
- Antimicrobial Activity : The compound has displayed antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus .
Case Studies
- Anticancer Screening : In a study evaluating various carbamate derivatives, tert-butyl N-[(2-methylprop-2-en-1-yl)oxy]carbamate was identified as having significant cytotoxic effects on breast cancer cells, leading to apoptosis through enhanced caspase activity .
- Microtubule Destabilization : Compounds similar in structure were found to disrupt microtubule assembly in cancer cells, suggesting a potential mechanism for the observed anticancer effects .
Comparative Analysis
When compared to other carbamate derivatives, tert-butyl N-[(2-methylprop-2-en-1-yl)oxy]carbamate shows unique biological activities due to its specific structural features.
| Compound Name | Biological Activity |
|---|---|
| tert-butyl N-[2-(methylprop)-1-yloxy]carbamate | Anticancer, Antimicrobial |
| tert-butyl N-[2-(phenyl)-oxy]carbamate | Anticancer |
Q & A
Q. What are the optimal synthetic conditions for tert-butyl N-[(2-methylprop-2-en-1-yl)oxy]carbamate?
- Methodology: Synthesis typically involves reacting tert-butyl carbamate with a substituted allyl alcohol derivative (e.g., 2-methylprop-2-en-1-ol) under basic conditions. Triethylamine (TEA) or sodium hydride (NaH) is used as a base in solvents like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is stirred at room temperature for 6–12 hours. Post-reaction, the product is extracted via liquid-liquid separation, washed with water, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Key Parameters:
- Solvent polarity affects reaction efficiency (non-polar solvents minimize side reactions).
- Base strength influences nucleophilic activation of the carbamate.
Q. How should researchers handle and store this compound safely?
- Safety Protocol:
- Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Store in airtight containers at 2–8°C, protected from light and moisture.
- Avoid inhalation by working in a fume hood. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .
Q. What purification techniques are effective for isolating this compound?
- Methods:
- Column Chromatography: Use silica gel with hexane/ethyl acetate (3:1 ratio) for high-purity isolation. Monitor fractions via TLC (Rf ~0.4).
- Recrystallization: Ethanol/water mixtures yield crystalline forms.
- HPLC: For analytical purity (>98%), use a C18 column with acetonitrile/water mobile phase .
Q. How stable is this compound under varying pH and temperature conditions?
- Stability Profile:
- Acidic Conditions (pH <4): Rapid hydrolysis of the carbamate group occurs, releasing CO₂ and tert-butanol.
- Basic Conditions (pH >10): Slow degradation via nucleophilic attack on the carbonyl.
- Thermal Stability: Stable up to 150°C; decomposition observed at higher temperatures via thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. What mechanistic insights explain the formation of by-products during synthesis?
- Analysis: Competing pathways include:
- O-Alkylation vs. N-Alkylation: Steric hindrance from the tert-butyl group favors O-alkylation, but traces of N-alkylated by-products (e.g., tert-butyl N-alkylcarbamates) may form.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) increase N-alkylation risk.
- Resolution: Optimize stoichiometry (1:1.2 molar ratio of carbamate to allyl alcohol) and use TEA instead of NaH to minimize side reactions .
Q. Which analytical techniques are critical for characterizing intermediates and final products?
- Characterization Workflow:
- NMR Spectroscopy: ¹H/¹³C NMR confirms structure (e.g., tert-butyl singlet at δ 1.4 ppm, allyloxy protons at δ 4.8–5.2 ppm).
- Mass Spectrometry (HRMS): Exact mass verification (e.g., [M+H]⁺ = calculated 230.1521).
- IR Spectroscopy: Carbamate C=O stretch at ~1700 cm⁻¹ .
Q. How can researchers resolve contradictions in reported biological activity data?
- Strategies:
- Dose-Response Curves: Test across a wide concentration range (nM to mM) to identify true IC₅₀ values.
- Assay Validation: Use positive controls (e.g., known enzyme inhibitors) to confirm experimental conditions.
- Meta-Analysis: Compare data across studies using standardized protocols (e.g., OECD guidelines) .
Q. What role does this compound play in drug design as a pharmacophore?
- Applications:
- Protecting Group: The tert-butyl carbamate (Boc) protects amines during multi-step syntheses.
- Bioisostere: The allyloxy group mimics natural substrates in enzyme inhibition assays.
- Prodrug Development: Hydrolytic cleavage in vivo releases active metabolites.
- Case Study: Used in synthesizing kinase inhibitors; molecular docking studies show binding to ATP pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
